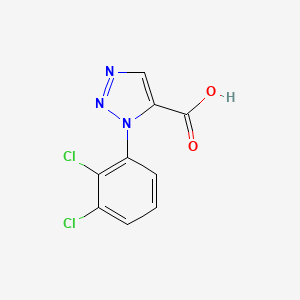

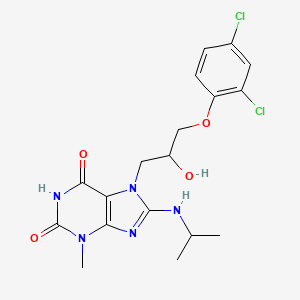

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

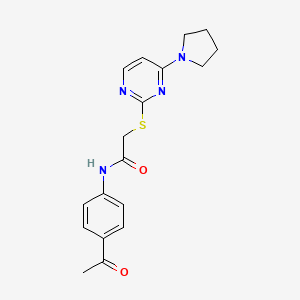

“1-(2,3-Dichlorophenyl)piperazine” is a chemical compound from the phenylpiperazine family. It is both a precursor in the synthesis of aripiprazole and one of its metabolites .

Synthesis Analysis

The preparation method of “1-(2,3-Dichlorophenyl)piperazine hydrochloride” involves carrying out a cyclization reaction with 2,3-dichloroaniline as a raw material with bis (2-chloroethyl) amine hydrochloride .

Molecular Structure Analysis

The molecular structure of “1-(2,3-Dichlorophenyl)piperazine” can be represented by the formula C10H12Cl2N2 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(2,3-Dichlorophenyl)piperazine” include cyclization reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,3-Dichlorophenyl)piperazine” include a molecular weight of 231.12 g/mol .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid and its derivatives have been investigated for their potential in corrosion inhibition. A study by Lagrenée et al. (2002) focused on a triazole derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, for the corrosion inhibition of mild steel in acidic media. The compound showed significant inhibition efficiency, with better performance in hydrochloric acid compared to sulfuric acid, achieving up to 99% efficiency in 1 M HCl. The adsorption of the triazole followed Langmuir's adsorption isotherm, indicating strong surface interaction and potential for protective layer formation on metal surfaces (Lagrenée et al., 2002).

Another study by Bentiss et al. (2007) explored the adsorption and inhibition properties of 4H-1,2,4-triazole derivatives on mild steel in hydrochloric acid solution. The derivatives showed high inhibition efficiency, with one derivative, 3,5-bis(4-methyltiophenyl)-4H-1,2,4-triazole, achieving up to 99.6% efficiency at a specific concentration. The adsorption behavior was consistent with the Langmuir isotherm model, suggesting a strong interaction between the inhibitor molecules and the metal surface (Bentiss et al., 2007).

Synthesis of Biologically Active Compounds

Triazole-based compounds, including those with the 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid scaffold, have been utilized in the synthesis of biologically active compounds. Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition to synthesize 5-amino-1,2,3-triazole-4-carboxylates, suitable for preparing collections of peptidomimetics or biologically active compounds. This method provided a protected version of the triazole amino acid, overcoming issues related to the Dimroth rearrangement and allowing for the synthesis of compounds with potential biological activity (Ferrini et al., 2015).

Coordination Polymers and Catalytic Activity

Triazole-based ligands have been used to construct coordination polymers with potential applications in catalysis and photoluminescence. Wang et al. (2016) synthesized a family of d(10) coordination polymers using a rigid and planar tetracarboxylic acid incorporating a triazole group. These polymers exhibited improved catalytic activity for the synthesis of 1,4,5,6-tetrahydropyrimidine derivatives and showcased notable photoluminescence properties. The study highlights the versatility of triazole-based ligands in designing functional materials with diverse applications (Wang et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Triazole derivatives have also been evaluated for their antimicrobial and anti-inflammatory properties. Karegoudar et al. (2008) synthesized a series of 1,2,4-triazoles with a trichlorophenyl moiety and tested them for antimicrobial and anti-inflammatory activities. Some of the compounds exhibited promising results, highlighting the potential of triazole derivatives in developing new therapeutic agents (Karegoudar et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2,3-dichlorophenyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O2/c10-5-2-1-3-6(8(5)11)14-7(9(15)16)4-12-13-14/h1-4H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIDAUFKYSHADN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N2C(=CN=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-ethoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565710.png)

![N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2565715.png)

![9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2565717.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2565719.png)

![1-{[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B2565723.png)

![(5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2565728.png)